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molecular formula C8H10S B076835 Methyl o-tolyl sulfide CAS No. 14092-00-3

Methyl o-tolyl sulfide

Cat. No. B076835
M. Wt: 138.23 g/mol
InChI Key: BHWJMPDCCDMCKC-UHFFFAOYSA-N
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Patent
US06790850B1

Procedure details

Tin (IV) chloride (13.6 ml, 0.116 mol) was added to an ice-bath cooled solution of 1-methyl-2-(methylthio)benzene (10 g, 0.073 mol) in anhydrous dichloromethane (200 ml) under nitrogen and stirred for a further 2 hours at 0° C. α,α-Dichloromethyl methyl ether (6.56 ml, 0.073 mol) was introduced and the reaction stirred for 1 hour at <10° C. before the cooling was removed. After attaining room temperature, the reaction mixture was poured into ice/water (400 ml), stirred and then extracted with dichloromethane (×3). The combined organic layers were dried over anhydrous magnesium sulfate, filtered, concentrated onto silica gel and purified by flash chromatography, eluting with diethyl ether/isohexane (10:1) to yield the sub-title compound as a brown oil (6.54 g) in 54% yield.
Name
Tin (IV) chloride
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
6.56 mL
Type
reactant
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[Sn](Cl)(Cl)(Cl)Cl.[CH3:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[S:13][CH3:14].[CH3:15][O:16]C(Cl)Cl>ClCCl>[CH3:6][C:7]1[CH:12]=[C:11]([CH:10]=[CH:9][C:8]=1[S:13][CH3:14])[CH:15]=[O:16]

Inputs

Step One
Name
Tin (IV) chloride
Quantity
13.6 mL
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C=CC=C1)SC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
6.56 mL
Type
reactant
Smiles
COC(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 1 hour at <10° C. before the cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
After attaining room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into ice/water (400 ml)
STIRRING
Type
STIRRING
Details
stirred
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
WASH
Type
WASH
Details
eluting with diethyl ether/isohexane (10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=C(C=O)C=CC1SC
Measurements
Type Value Analysis
AMOUNT: MASS 6.54 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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